![molecular formula C13H14N2O2S B2596897 3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole CAS No. 956206-00-1](/img/structure/B2596897.png)

3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

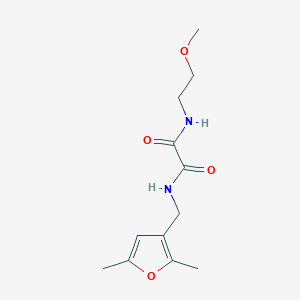

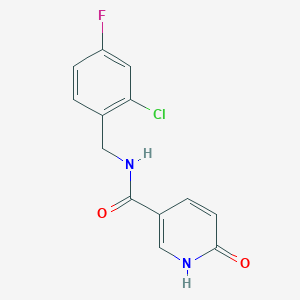

The molecular structure of “3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. It also has a cyclopropyl group and a (4-methylphenyl)sulfonyl group attached to it.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular structure and the functional groups it contains. For “3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole”, the molecular weight is 262.33. Other properties like melting point, boiling point, and density were not found in the sources I retrieved .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The chemistry of pyrazoles, including compounds like 3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole, showcases their importance in the synthesis of heterocyclic compounds. These compounds are vital as intermediates in the development of various pharmaceuticals due to their significant biological activities. For example, pyrazole derivatives have been synthesized under various conditions, demonstrating a wide range of chemical behaviors and providing insights into the synthetic versatility of this class of compounds. These behaviors include acting as oxygen-atom transfer reagents and facilitating the synthesis of cyclopropanes and 3-hydroxy-1,2-dioxolanes, highlighting their potential in creating novel chemical entities with diverse biological activities (Baumstark et al., 2013).

Biological Activities

Research into pyrazole scaffolds, such as 3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole, has identified a broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The structural diversity of pyrazole derivatives allows for targeted modifications, leading to the development of compounds with specific biological properties. For instance, various pyrazole derivatives have been explored for their pharmacological properties, showing promise as therapeutic agents in treating a range of diseases. This includes investigations into their use as antimicrobial and anticancer agents, reflecting the critical role of pyrazole derivatives in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Pharmaceutical Development

The exploration of pyrazole compounds in pharmaceutical research underscores their potential in drug discovery and development. Pyrazole-based compounds have been investigated for various therapeutic applications, demonstrating a wide range of pharmacological effects. This includes their role as core structures in the development of drugs with anti-inflammatory, analgesic, and anticancer activities. The adaptability of the pyrazole moiety to chemical modifications makes it a valuable scaffold in designing new drugs with improved efficacy and reduced side effects. Such research efforts pave the way for the introduction of novel therapeutic agents into clinical use, addressing unmet medical needs (Gomaa & Ali, 2020).

Propriétés

IUPAC Name |

3-cyclopropyl-1-(4-methylphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)18(16,17)15-9-8-13(14-15)11-4-5-11/h2-3,6-9,11H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDUBNAZNGJYFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2596820.png)

![3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2596827.png)

![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2596829.png)

![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-iodophenyl)amino]prop-2-enenitrile](/img/structure/B2596830.png)

![5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate](/img/structure/B2596833.png)

![2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid](/img/structure/B2596837.png)